molecular formula C9H20Cl2N2O B12950290 (2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride

(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride

Katalognummer: B12950290
Molekulargewicht: 243.17 g/mol
InChI-Schlüssel: SPOSPXXNEQIQHH-YUZCMTBUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of an amino group and a hydroxyl group on a spirocyclic framework, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary or secondary amine.

Wissenschaftliche Forschungsanwendungen

(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride: This compound has a similar spirocyclic structure but differs in the presence of an oxa group and a methyl group.

    2,7-diazaspiro[4.5]decan-1-one hydrochloride: This compound features a diazaspiro structure with a ketone group.

Uniqueness

(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group on the spirocyclic framework. This combination of features makes it a valuable compound for various chemical and biological studies.

Eigenschaften

Molekularformel

C9H20Cl2N2O

Molekulargewicht

243.17 g/mol

IUPAC-Name

(2S,4S)-4-amino-8-azaspiro[4.5]decan-2-ol;dihydrochloride

InChI

InChI=1S/C9H18N2O.2ClH/c10-8-5-7(12)6-9(8)1-3-11-4-2-9;;/h7-8,11-12H,1-6,10H2;2*1H/t7-,8+;;/m1../s1

InChI-Schlüssel

SPOSPXXNEQIQHH-YUZCMTBUSA-N

Isomerische SMILES

C1CNCCC12C[C@@H](C[C@@H]2N)O.Cl.Cl

Kanonische SMILES

C1CNCCC12CC(CC2N)O.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.